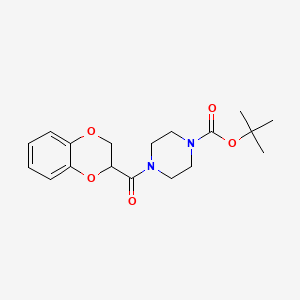

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine: is a complex organic compound with the molecular formula C18H24N2O5 and a molecular weight of 348.39 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine typically involves the reaction of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride with tert-butyl piperazine-1-carboxylate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-1-carboxylate

- tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate

Uniqueness

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine is unique due to its specific structural features, such as the combination of the piperazine ring and the dihydrobenzo[b][1,4]dioxine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine is a synthetic compound with significant potential in pharmacological applications. Its structure includes a piperazine ring and a benzodioxane moiety, which contribute to its biological activity. Understanding its biological properties is crucial for exploring its therapeutic potential.

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- CAS Number : 1076199-22-8

- IUPAC Name : tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the benzodioxane moiety enhances its binding affinity to specific targets, potentially modulating signaling pathways involved in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that derivatives of benzodioxane compounds can influence serotonin and norepinephrine levels, which are critical in mood regulation.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential benefits in neurodegenerative diseases.

- Antinociceptive Activity : Some studies have shown that compounds similar to this compound exhibit pain-relieving properties through modulation of pain pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Modulates serotonin levels | , |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Antinociceptive | Inhibits pain pathways |

Case Study: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior explored the effects of similar benzodioxane derivatives on depression models in rodents. The results indicated a significant reduction in depressive-like behaviors when administered at specific doses, suggesting a potential mechanism involving serotonin reuptake inhibition.

Case Study: Neuroprotection

Research conducted by Liu et al. (2020) demonstrated that compounds with similar structures to this compound could protect against glutamate-induced neurotoxicity in cultured neurons. This protective effect was linked to the modulation of intracellular calcium levels and the activation of survival signaling pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, its structural analogs suggest moderate absorption and metabolism via cytochrome P450 enzymes. Toxicological assessments indicate that while acute toxicity is low, further studies are needed to evaluate long-term effects and safety profiles.

Properties

IUPAC Name |

tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZNAIDAUTTZNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661820 |

Source

|

| Record name | tert-Butyl 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-22-8 |

Source

|

| Record name | tert-Butyl 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.